![molecular formula C18H19N3O B1299908 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 436087-70-6](/img/structure/B1299908.png)
6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis and Characterization
The synthesis of 2,6-di(quinolin-8-yl)pyridines, which are structurally related to the compound of interest, 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one, has been achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or a one-step ring-forming reaction that generates the central pyridine ring . These methods provide a potential pathway for the synthesis of related quinolinone compounds. The characterization of these compounds includes X-ray crystal structures and 1H NMR shifts, which are crucial for understanding the molecular structure of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . Additionally, 1H NMR data suggest intramolecular stacking of quinoline units, which could be relevant for understanding the structural features of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one . These techniques are essential for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Although the specific chemical reactions of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one are not detailed in the provided papers, the synthesis of related compounds involves transformations that could be applicable. For instance, the ring transformation process used to synthesize 6-quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones from furo[2,3-b]quinoxaline hydrochloride could offer insights into potential reactions involving the quinolinone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of a novel class of chain-breaking antioxidants, 6-substituted-2,4-dimethyl-3-pyridinols, have been studied . These compounds share a pyridine moiety with the compound of interest and exhibit interesting antioxidant properties. The basicity of these pyridinols approaches physiological pH with increasing electron density in the ring, which could be relevant when considering the properties of 6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one . The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals in organic solutions have been examined, providing a case study for the antioxidant potential of related compounds .
Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives are known for their application as anticorrosive materials. These compounds demonstrate significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property is attributed to the high electron density associated with quinoline derivatives, which contain polar substituents like hydroxyl, methoxy, amino, and nitro groups. These groups effectively adsorb and establish coordination bonds, showcasing the potential of quinoline derivatives in protecting materials from corrosion (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Organic Synthesis
Quinoline derivatives play a crucial role in the synthesis of complex organic molecules. They serve as key intermediates and reactants in various synthetic strategies aimed at constructing polycyclic systems, including other heterocycles. The versatility of quinoline derivatives, due to their distinct reactivities compared to simple alcohols or alkynes, provides diverse possibilities for novel synthetic approaches. This versatility is particularly valuable in medicinal chemistry and drug discovery, where quinoline-based compounds are integral to the development of pharmaceuticals, antibiotics, dyes, and agrochemicals (Mishra, Nair, & Baire, 2022).
Quinoline Derivatives in Photocatalysis
Quinoline derivatives are also recognized for their role in the photocatalytic degradation of pollutants. Their intermediate products, especially in the presence of photocatalysts like TiO2 under UV light, contribute to our understanding of photocatalytic pathways. This degradation process not only highlights the potential for quinoline derivatives in environmental remediation by mineralizing various pollutants but also aids in understanding the complexity of photocatalytic degradations. These insights are crucial for developing efficient methods to treat contaminated water and reduce environmental pollutants (Pichat, 1997).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one”.
Future Directions
The future directions for research on a compound can include exploring its potential applications, studying its properties in more detail, and developing new synthesis methods. Unfortunately, I couldn’t find specific information on the future directions for “6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one”.
Please note that the information provided is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive and up-to-date analysis, consulting a specialist or conducting a literature search in scientific databases is recommended.
properties
IUPAC Name |
6,8-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-6-13(2)17-15(7-12)8-16(18(22)21-17)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKXQAMMQOZEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CN=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

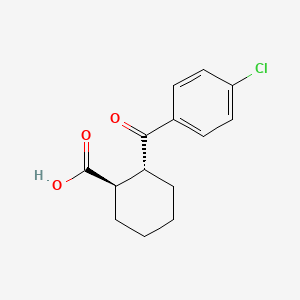
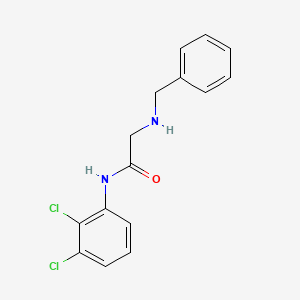
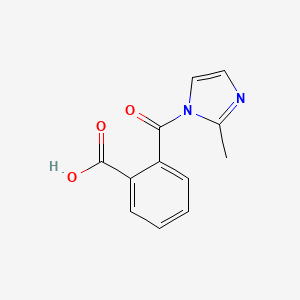
![3-Chloro-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299832.png)
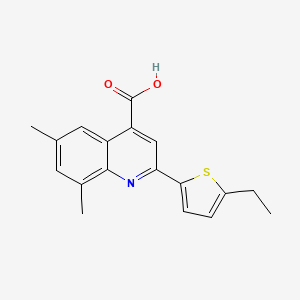
![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)
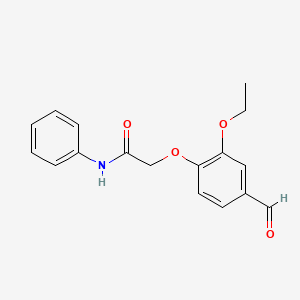
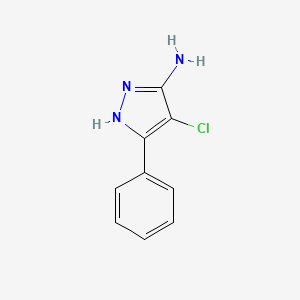
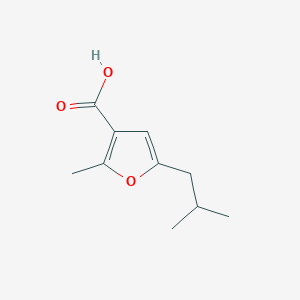
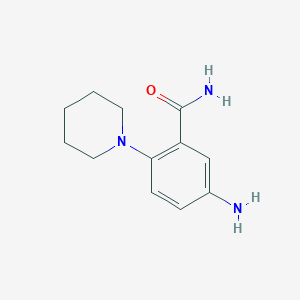
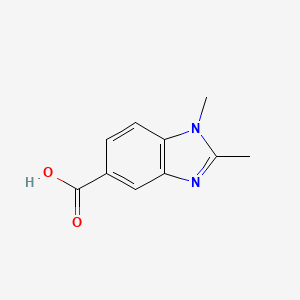
![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)